m-PEG12-NHS ester
CAS No.: 174569-25-6; 2207596-93-6; 756525-94-7
Cat. No.: VC6315110
Molecular Formula: C30H55NO16
Molecular Weight: 685.761
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174569-25-6; 2207596-93-6; 756525-94-7 |
---|---|
Molecular Formula | C30H55NO16 |
Molecular Weight | 685.761 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 |
Standard InChI Key | ZMXRHHJWXLKMTL-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
m-PEG12-NHS ester consists of a 12-unit polyethylene glycol chain (PEG12) capped with a methyl group at one terminus and an NHS ester at the other. The molecular formula is C₃₀H₅₅NO₁₆, with a molecular weight of 685.76 g/mol . The NHS ester group facilitates reaction with primary amines (-NH₂), forming stable amide bonds, while the PEG spacer confers hydrophilicity and flexibility .
Key Physicochemical Parameters
The compound exists as a solid at room temperature and requires storage under inert gas at temperatures below 0°C to prevent hydrolysis of the NHS ester . Its solubility in aqueous media is significantly enhanced by the PEG12 chain, which reduces aggregation and improves biocompatibility .
Property | Value | Source |
---|---|---|
CAS Number | 756525-94-7 | |
Molecular Formula | C₃₀H₅₅NO₁₆ | |
Molecular Weight | 685.76 g/mol | |
Storage Conditions | <0°C under inert gas | |
Functional Groups | NHS ester, PEG12, methyl |
Synthesis and Characterization
Synthetic Pathways
m-PEG12-NHS ester is synthesized through a multi-step process:
-
PEG Activation: A methyl-PEG12-alcohol undergoes activation with N-hydroxysuccinimide in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide), forming the NHS ester .
-
Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .
Analytical Characterization
Quality control involves:
-
Nuclear Magnetic Resonance (NMR): Confirms the integrity of the PEG chain and NHS ester .
-
Mass Spectrometry (MS): Validates molecular weight (observed m/z: 685.352) .
-
High-Performance Liquid Chromatography (HPLC): Ensures purity and absence of hydrolyzed byproducts .
Applications in Bioconjugation and Drug Delivery
Protein PEGylation
The NHS ester reacts selectively with lysine residues on proteins, enabling PEGylation to:
-
Enhance Pharmacokinetics: Prolongs serum half-life by reducing renal clearance .
-
Reduce Immunogenicity: Masks antigenic epitopes, critical for therapeutic proteins like interferons .
Case Study: PEGylation of asparaginase with m-PEG12-NHS ester increased its circulation time by 4-fold in murine models .
Surface Modification
m-PEG12-NHS ester is used to functionalize nanoparticles and biosensors:
-
Nanoparticle Stabilization: PEGylated gold nanoparticles show improved colloidal stability in physiological buffers .
-
Biosensor Coating: Reduces nonspecific binding on microarray surfaces, enhancing signal-to-noise ratios .
Antibody-Drug Conjugates (ADCs)
The reagent links cytotoxic payloads to monoclonal antibodies via amine groups:
-
Controlled Drug Release: The PEG spacer allows gradual cleavage in target tissues, minimizing systemic toxicity .
Comparative Analysis with Similar PEGylation Reagents
Table 2: Comparison of PEG-NHS Esters
Reagent | PEG Units | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
m-PEG4-NHS ester | 4 | 294.3 | Short spacer, high reactivity |
m-PEG12-NHS ester | 12 | 685.8 | Balanced solubility/stability |
Mal-amido-PEG12-NHS | 12 | ~660 | Dual maleimide/NHS reactivity |
m-PEG24-NHS ester | 24 | 1,156 | Maximized steric shielding |
m-PEG12-NHS ester strikes an optimal balance between spacer length and molecular weight, making it preferable for applications requiring moderate steric shielding without compromising reaction kinetics .
Future Perspectives and Research Directions
Targeted Drug Delivery
Functionalizing m-PEG12-NHS ester with targeting ligands (e.g., folate, peptides) could enable tumor-specific drug delivery, reducing off-target effects .
Biocompatible Materials
Incorporating the reagent into hydrogels or scaffolds may enhance biocompatibility for tissue engineering applications .
Advanced Characterization Techniques
Developing real-time MS monitoring during PEGylation could optimize reaction conditions and yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume